Cas no 1866224-15-8 (1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone)

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone 化学的及び物理的性質
名前と識別子
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- 1866224-15-8
- 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone
- MFCD28130479
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- インチ: 1S/C7H2F5NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H
- InChIKey: YKGWKEHUBBFBTE-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC(=CC=1C(C(F)(F)F)=O)F
計算された属性
- せいみつぶんしりょう: 211.00565450g/mol
- どういたいしつりょう: 211.00565450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB606723-1g |
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone; . |
1866224-15-8 | 1g |
€2428.50 | 2024-07-24 | ||
abcr | AB606723-500mg |
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone; . |
1866224-15-8 | 500mg |
€1750.00 | 2024-07-24 | ||
abcr | AB606723-250mg |
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone; . |
1866224-15-8 | 250mg |
€1241.00 | 2024-07-24 |
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone 関連文献
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7. Back matter
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanoneに関する追加情報
Introduction to 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone (CAS No. 1866224-15-8)
1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone, identified by its Chemical Abstracts Service (CAS) number 1866224-15-8, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both fluorine and trifluoromethyl substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone consists of a pyridine ring substituted at the 4-position with a (2,5-difluoropyridinyl) group and at the 2-position with a (2,2,2-trifluoroethyl) group. This arrangement creates a molecule with high lipophilicity and metabolic stability, which are critical factors in drug design. The fluorine atoms contribute to the compound's binding affinity by enhancing hydrophobic interactions and modulating electronic distributions in biological targets.
In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic half-life. The CAS No. 1866224-15-8 identifier ensures precise chemical characterization and facilitates its use in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. The compound's potential as an intermediate in synthesizing pharmacologically active agents has been explored in several cutting-edge research projects.
One of the most compelling aspects of 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in generating novel kinase inhibitors that exhibit potent activity against cancer-related pathways. The fluorinated pyridine core enhances binding interactions with ATP pockets in kinases, leading to improved selectivity and efficacy.
The introduction of multiple fluorine atoms into the molecule also enhances its resistance to enzymatic degradation. This property is particularly valuable in designing long-acting drugs that require sustained release or delayed metabolism. Additionally, the (trifluoromethyl) group at the 2-position contributes to electron-withdrawing effects that can fine-tune the compound's reactivity and binding affinity.
Recent advancements in computational chemistry have further highlighted the significance of 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone as a key intermediate. Molecular docking simulations have revealed its potential as a lead compound for targeting protein-protein interactions relevant to inflammatory diseases and neurodegenerative disorders. The compound's ability to modulate these interactions without significant off-target effects makes it an attractive candidate for further development.
The synthesis of 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluorinated substituents efficiently. These techniques not only streamline the synthetic route but also minimize unwanted byproducts.
In clinical research settings, derivatives of 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone have been investigated for their potential therapeutic effects. Preclinical studies have shown promising results in models of metabolic disorders and infectious diseases. The compound's ability to interact with biological targets at both atomic and molecular levels underscores its importance as a pharmacological tool.
The role of fluorine atoms in enhancing drug-like properties cannot be overstated. In addition to improving binding affinity and metabolic stability, fluorine substitution can influence pharmacokinetic profiles by affecting solubility and distribution within biological systems. This has led to increased interest in developing fluorinated analogs of existing drugs to enhance their efficacy and reduce side effects.
The future prospects for 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone are vast. As computational methods improve and high-resolution structural biology provides deeper insights into drug-target interactions, researchers will be better equipped to design optimized derivatives with enhanced therapeutic profiles. The compound's unique structural features make it a cornerstone in the quest for novel pharmaceuticals capable of addressing complex diseases.
In conclusion,1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone (CAS No. 1866224-15-8) represents a significant advancement in medicinal chemistry due to its versatile structure and promising biological activities. Its role as an intermediate in drug development underscores its importance in modern pharmaceutical research. As scientists continue to explore its potential applications, this compound is poised to contribute significantly to the discovery of next-generation therapeutics.
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